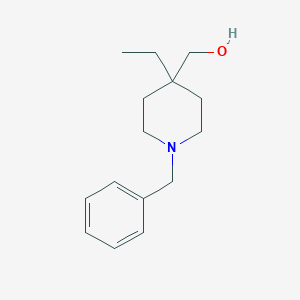

(1-Benzyl-4-ethylpiperidin-4-yl)methanol

Descripción general

Descripción

“(1-Benzyl-4-ethylpiperidin-4-yl)methanol” is a chemical compound with the molecular formula C15H23NO. It has a molecular weight of 233.35 .

Synthesis Analysis

Piperidones, such as “(1-Benzyl-4-ethylpiperidin-4-yl)methanol”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .

Molecular Structure Analysis

The InChI code for “(1-Benzyl-4-ethylpiperidin-4-yl)methanol” is 1S/C15H23NO/c1-2-15(13-17)8-10-16(11-9-15)12-14-6-4-3-5-7-14/h3-7,17H,2,8-13H2,1H3 .

Physical And Chemical Properties Analysis

The storage temperature and other physical and chemical properties are not specified in the available resources .

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

A study by Alvarez-Ibarra et al. (2010) discusses the synthesis of enantiopure β-amino alcohols based on l-pipecolinic acid, which serve as novel chiral ligands for catalytic addition reactions. These compounds demonstrate unique behavior in stereocontrol, highlighting the role of substituents and metal-alkoxide catalysts in enantioselectivity and catalytic activity. This research presents a model for preparing related 2-piperidinylmethanols and explores their application in asymmetric synthesis (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

Molecular Structure Analysis

Research by Revathi et al. (2015) on the crystal structure of a related compound demonstrates the molecular arrangement and interaction within the crystal lattice. This analysis provides insight into the molecular geometry and potential intermolecular interactions, which can be crucial for understanding reactivity and synthesis pathways (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

Environmental and Green Chemistry

Ágai et al. (2004) developed a scalable and environmentally benign synthesis method for benzylpiperidines. This method emphasizes the importance of temperature, acidity, and substrate structure in achieving selective synthesis, showcasing an approach towards greener synthesis pathways (Ágai, Proszenyák, Tárkányi, Vida, & Faigl, 2004).

Advanced Materials and Catalysis

A study by Ma et al. (2017) investigates corrosion inhibitors for mild steel, providing a foundation for applications in materials science and engineering. While not directly related to "(1-Benzyl-4-ethylpiperidin-4-yl)methanol," it shows the broader context of research in related chemical compounds and their practical applications (Ma, Qi, He, Tang, & Lu, 2017).

Propiedades

IUPAC Name |

(1-benzyl-4-ethylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-2-15(13-17)8-10-16(11-9-15)12-14-6-4-3-5-7-14/h3-7,17H,2,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRNKJKBPFAPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzyl-4-ethylpiperidin-4-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

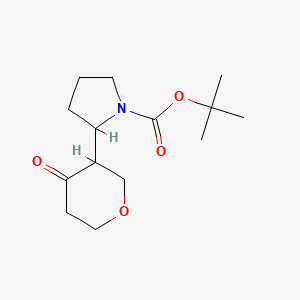

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride](/img/structure/B1378737.png)

amine hydrochloride](/img/structure/B1378739.png)

![3,7-Dioxa-10-azaspiro[5.6]dodecane](/img/structure/B1378745.png)

![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)

![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)